molecular formula C8H5FN2O5S B2982604 6-fluoro-2-sulfo-1H-benzimidazole-4-carboxylic acid CAS No. 1513877-07-0

6-fluoro-2-sulfo-1H-benzimidazole-4-carboxylic acid

Cat. No.: B2982604
CAS No.: 1513877-07-0
M. Wt: 260.2
InChI Key: LNTXRBCIGLQIGN-UHFFFAOYSA-N
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Description

6-fluoro-2-sulfo-1H-benzimidazole-4-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-2-sulfo-1H-benzimidazole-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and 2-sulfobenzoic acid.

    Cyclization: The key step involves the cyclization of 2-fluoroaniline with 2-sulfobenzoic acid under acidic conditions to form the benzimidazole ring.

    Sulfonation: The sulfo group is introduced via sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-2-sulfo-1H-benzimidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

6-fluoro-2-sulfo-1H-benzimidazole-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 6-fluoro-2-sulfo-1H-benzimidazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to enzymes and receptors, while the sulfo group increases its solubility and bioavailability. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-sulfo-1H-benzimidazole-4-carboxylic acid: Lacks the fluorine atom, resulting in different chemical properties.

    6-chloro-2-sulfo-1H-benzimidazole-4-carboxylic acid: Chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.

    6-fluoro-1H-benzimidazole-4-carboxylic acid: Missing the sulfo group, affecting solubility and bioavailability.

Uniqueness

6-fluoro-2-sulfo-1H-benzimidazole-4-carboxylic acid is unique due to the presence of both fluorine and sulfo groups, which enhance its chemical stability, reactivity, and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

6-fluoro-2-sulfo-1H-benzimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O5S/c9-3-1-4(7(12)13)6-5(2-3)10-8(11-6)17(14,15)16/h1-2H,(H,10,11)(H,12,13)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTXRBCIGLQIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1C(=O)O)N=C(N2)S(=O)(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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